6-Benzyl-1-benzyloxymethyl-5-isopropyl uracil
6-Benzyl-1-benzyloxymethyl-5-isopropyl uracil
6-benzyl-1-(benzyloxymethyl)-5-isopropyluracil is a pyrimidone that is uracil which is substituted at positions 1, 5, and 6 by benzyloxymethyl, isopropyl, and benzyl groups, respectively. It derives from a uracil.
Brand Name:
Vulcanchem
CAS No.:
175739-42-1
VCID:
VC0005891
InChI:
InChI=1S/C22H24N2O3/c1-16(2)20-19(13-17-9-5-3-6-10-17)24(22(26)23-21(20)25)15-27-14-18-11-7-4-8-12-18/h3-12,16H,13-15H2,1-2H3,(H,23,25,26)
SMILES:
CC(C)C1=C(N(C(=O)NC1=O)COCC2=CC=CC=C2)CC3=CC=CC=C3
Molecular Formula:
C22H24N2O3
Molecular Weight:
364.4 g/mol
6-Benzyl-1-benzyloxymethyl-5-isopropyl uracil
CAS No.: 175739-42-1
Inhibitors
VCID: VC0005891
Molecular Formula: C22H24N2O3
Molecular Weight: 364.4 g/mol
CAS No. | 175739-42-1 |
---|---|
Product Name | 6-Benzyl-1-benzyloxymethyl-5-isopropyl uracil |
Molecular Formula | C22H24N2O3 |
Molecular Weight | 364.4 g/mol |
IUPAC Name | 6-benzyl-1-(phenylmethoxymethyl)-5-propan-2-ylpyrimidine-2,4-dione |
Standard InChI | InChI=1S/C22H24N2O3/c1-16(2)20-19(13-17-9-5-3-6-10-17)24(22(26)23-21(20)25)15-27-14-18-11-7-4-8-12-18/h3-12,16H,13-15H2,1-2H3,(H,23,25,26) |
Standard InChIKey | KSAAUHMSLCPIEX-UHFFFAOYSA-N |
SMILES | CC(C)C1=C(N(C(=O)NC1=O)COCC2=CC=CC=C2)CC3=CC=CC=C3 |
Canonical SMILES | CC(C)C1=C(N(C(=O)NC1=O)COCC2=CC=CC=C2)CC3=CC=CC=C3 |
Description | 6-benzyl-1-(benzyloxymethyl)-5-isopropyluracil is a pyrimidone that is uracil which is substituted at positions 1, 5, and 6 by benzyloxymethyl, isopropyl, and benzyl groups, respectively. It derives from a uracil. |
Synonyms | 6-Benzyl-1-(phenylmethoxymethyl)-5-propan-2-ylpyrimidine-2,4-dione |
PubChem Compound | 446515 |
Last Modified | Nov 11 2021 |
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